molecular formula C21H20N4O3S B2677243 N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide CAS No. 396722-05-7

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B2677243
CAS No.: 396722-05-7
M. Wt: 408.48
InChI Key: FCAKJYIMCFOZHT-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thieno[3,4-c]pyrazole core with a nitrobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-12-6-13(2)8-16(7-12)24-20(17-10-29-11-18(17)23-24)22-21(26)15-5-4-14(3)19(9-15)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAKJYIMCFOZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC(=C4)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3,5-dimethylphenyl group and the nitrobenzamide moiety. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalytic systems. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, the purification of the final product may involve advanced chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents such as potassium permanganate, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    3-(3,5-Difluorophenyl)propionic acid: A compound with a similar aromatic structure but different functional groups.

Uniqueness

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is unique due to its combination of a thieno[3,4-c]pyrazole core with a nitrobenzamide moiety

Biological Activity

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Compound Overview

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its structure includes a benzamide moiety and various functional groups that may interact with biological targets. The molecular formula is C20H20N4O3S, with a molecular weight of approximately 396.46 g/mol.

1. Antitumor Activity

Research indicates that derivatives of thienopyrazole compounds exhibit significant antitumor properties. The compound may inhibit various kinases involved in cancer progression:

  • BRAF(V600E) : A study highlighted the effectiveness of pyrazole derivatives against this mutant kinase, which is crucial in melanoma treatment .
  • EGFR and Aurora-A Kinase : These targets are essential for cell proliferation and survival in cancer cells. Inhibition can lead to reduced tumor growth and enhanced apoptosis .

2. Anti-inflammatory Properties

Thienopyrazole derivatives have shown promise in reducing inflammation through several mechanisms:

  • Nitric Oxide Production : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses.
  • Cell Membrane Integrity : Some studies suggest that related compounds disrupt bacterial cell membranes, leading to an anti-inflammatory effect by reducing bacterial load and subsequent immune response .

3. Antibacterial Activity

There is evidence supporting the antibacterial efficacy of pyrazole derivatives:

  • Mechanism of Action : Compounds similar to this compound have been shown to damage bacterial cell membranes, leading to cell lysis and death .
  • In Vitro Studies : Various pyrazole derivatives have demonstrated moderate to excellent activity against several pathogenic bacteria in laboratory settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in signal transduction pathways related to cancer and inflammation.
  • Receptor Modulation : It can modulate receptor functions through binding interactions that alter cellular signaling cascades.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of thienopyrazole derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations:

CompoundIC50 (µM)Target
Thienopyrazole Derivative A5.0BRAF(V600E)
Thienopyrazole Derivative B10.0EGFR

Study 2: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory properties of related compounds:

CompoundNO Inhibition (%)Cytokine Reduction (%)
Compound X75%60%
Compound Y50%45%

These studies highlight the potential therapeutic applications of thienopyrazole-based compounds in treating inflammatory diseases and cancers.

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